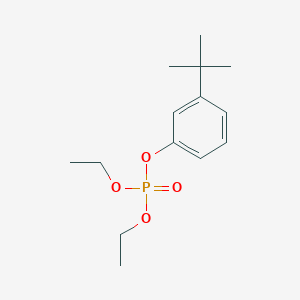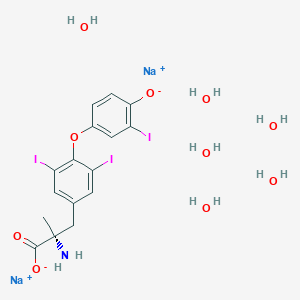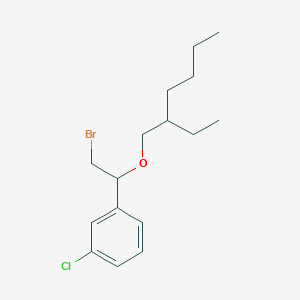![molecular formula C13H26N2O4 B14705013 [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid CAS No. 25384-82-1](/img/structure/B14705013.png)
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is a complex organic compound with the molecular formula C13H26N2O4 . This compound belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH2COOH). Carbamic acids are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid can be achieved through several methods. One common approach involves the reaction of a suitable amine with carbon dioxide in the presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form the corresponding carbamic acid intermediate . This intermediate can then be further reacted with an alcohol or phenol to yield the desired carbamate .
Industrial Production Methods
In industrial settings, the production of carbamic acids often involves the use of supercritical carbon dioxide as a solvent, which allows for efficient and environmentally friendly synthesis . This method is particularly advantageous as it eliminates the need for metal catalysts and reduces the generation of hazardous waste.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamic acid to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, carbamic acid derivatives are explored for their potential therapeutic applications. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Industry
Industrially, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mécanisme D'action
The mechanism of action of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenobucarb: A carbamate pesticide with similar structural features.
Carisoprodol: A muscle relaxant that shares the carbamate functional group.
Methyl carbamate: A simpler carbamate derivative used in various chemical applications.
Uniqueness
What sets [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its branched structure and the presence of multiple functional groups make it a versatile compound for various applications .
Propriétés
Numéro CAS |
25384-82-1 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid |
InChI |
InChI=1S/C13H26N2O4/c1-5-7-13(4,8-14-11(16)17)9-19-12(18)15-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
RBXZOZRVBSQVSL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CNC(=O)O)COC(=O)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



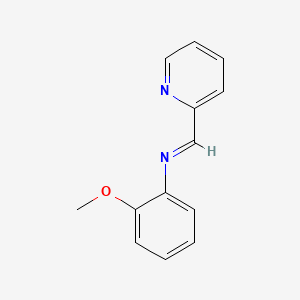
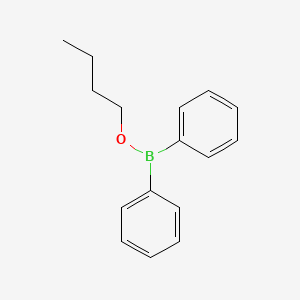
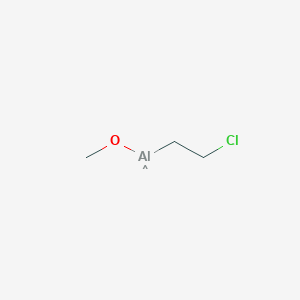
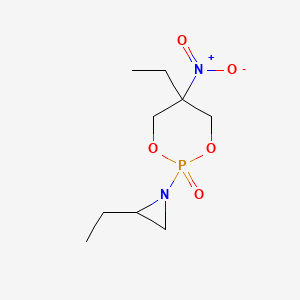
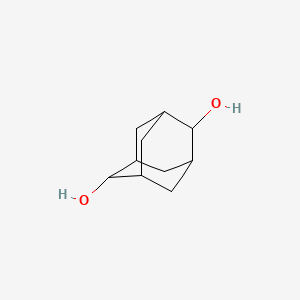

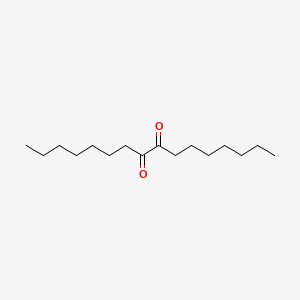
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
